molecular formula C16H14N2O3S B11110956 methyl 2-{[(2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate

methyl 2-{[(2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate

Cat. No.: B11110956
M. Wt: 314.4 g/mol
InChI Key: PJZGNZGBAYFLMF-UHFFFAOYSA-N
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Description

METHYL 2-{[(2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophenol with methyl 2-formylbenzoate under acidic conditions to form the benzoxazole ring. This intermediate is then reacted with methyl 2-bromo-3-nitrobenzoate in the presence of a base to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where nucleophiles replace substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

METHYL 2-{[(2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-{[(2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{[(2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE: shares similarities with other benzoxazole derivatives, such as:

Uniqueness

What sets METHYL 2-{[(2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 2-[(2-sulfanylidene-1,3-benzoxazol-3-yl)methylamino]benzoate

InChI

InChI=1S/C16H14N2O3S/c1-20-15(19)11-6-2-3-7-12(11)17-10-18-13-8-4-5-9-14(13)21-16(18)22/h2-9,17H,10H2,1H3

InChI Key

PJZGNZGBAYFLMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NCN2C3=CC=CC=C3OC2=S

Origin of Product

United States

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